H-Arg-Arg-Arg-Arg-OH

概要

説明

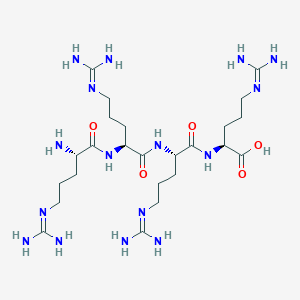

H-Arg-Arg-Arg-Arg-OH, also known as tetraarginine, is a peptide composed of four arginine residues. Arginine is an amino acid that plays a crucial role in various biological processes, including protein synthesis, wound healing, and immune function. The peptide this compound is of particular interest due to its potential therapeutic applications and its ability to interact with specific molecular targets.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of H-Arg-Arg-Arg-Arg-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Resin Loading: The first arginine residue is attached to the resin.

Deprotection: The protecting group on the amino terminus of the arginine is removed.

Coupling: The next arginine residue, protected at its amino group, is coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

Cleavage and Purification: The peptide is cleaved from the resin and purified, typically by high-performance liquid chromatography (HPLC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale SPPS with automated peptide synthesizers. The use of green binary solvent mixtures can mitigate common side reactions and improve the overall efficiency of the synthesis process .

化学反応の分析

Types of Reactions

H-Arg-Arg-Arg-Arg-OH can undergo various chemical reactions, including:

Oxidation: The guanidinium groups in arginine residues can be oxidized under specific conditions.

Reduction: Reduction reactions can modify the peptide’s structure and function.

Substitution: The peptide can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide or other peroxides can be used for oxidation reactions.

Reducing Agents: Sodium borohydride or other reducing agents can be employed for reduction reactions.

Substitution Reagents: Various chemical reagents can facilitate substitution reactions, depending on the desired modification.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the guanidinium groups can lead to the formation of urea derivatives.

科学的研究の応用

H-Arg-Arg-Arg-Arg-OH has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.

Biology: Studied for its role in cellular signaling and protein interactions.

Industry: Utilized in the development of therapeutic peptides and protein formulations.

作用機序

The mechanism of action of H-Arg-Arg-Arg-Arg-OH involves its interaction with specific molecular targets, such as the NaV1.8 channels in dorsal root ganglia (DRG) primary sensory neurons. The peptide modulates these channels, which are responsible for the generation of nociceptive signals. The key role in the ligand-receptor binding is played by the positively charged guanidinium groups of the arginine side chains .

類似化合物との比較

Similar Compounds

H-Arg-Arg-Arg-OH: A tripeptide with similar properties and applications.

Ac-Arg-Arg-Arg-NH2: A modified tripeptide with enhanced stability against proteolytic cleavage.

Uniqueness

H-Arg-Arg-Arg-Arg-OH is unique due to its longer peptide chain, which may provide enhanced interactions with molecular targets and potentially greater therapeutic efficacy. Its ability to modulate specific sodium channels makes it a promising candidate for the development of novel analgesic substances.

生物活性

H-Arg-Arg-Arg-Arg-OH, a synthetic peptide composed of four arginine residues, is of significant interest in biochemical and pharmacological research due to its unique properties and biological activities. The compound's structure influences its interactions with biological systems, making it a potential candidate for various applications, including drug delivery and antimicrobial agents.

Structure and Composition

The primary structure of this compound consists solely of four arginine residues. This composition is crucial as arginine-rich peptides are known for their positive charge, which facilitates interactions with negatively charged cellular components, enhancing cellular uptake. The absence of other amino acids, such as tryptophan, may reduce hydrophobic interactions compared to related peptides but allows for distinct biological activities.

| Compound Name | Composition | Unique Features |

|---|---|---|

| This compound | Four arginine residues | High solubility; strong interaction with membranes |

| H-Arg-Arg-Arg-Arg-Trp-OH | Three arginine, one tryptophan | Increased hydrophobicity; enhanced stability |

| H-Arg-Arg-Trp-Trp-OH | Two arginine, two tryptophan | Potentially improved antimicrobial activity |

1. Cellular Uptake and Membrane Interaction

Research indicates that the positive charge of this compound enhances its ability to penetrate cell membranes. This property is particularly beneficial for drug delivery systems where efficient cellular uptake is necessary. The mechanism involves electrostatic interactions between the peptide and negatively charged phospholipid bilayers, facilitating translocation into cells .

2. Antimicrobial Properties

Studies have demonstrated that arginine-rich peptides exhibit antimicrobial activity against various pathogens. For instance, analogs of arginine peptides have shown effectiveness in disrupting bacterial membranes and inhibiting DNA synthesis . These findings suggest that this compound may possess similar properties, making it a candidate for developing novel antimicrobial agents.

3. Potential Applications in Therapeutics

The unique properties of this compound can be harnessed for therapeutic applications:

- Drug Delivery Systems : Its ability to enhance cellular uptake makes it suitable for delivering therapeutic agents.

- Antimicrobial Agents : The compound's potential to disrupt bacterial membranes positions it as a candidate for new antibiotics.

Case Study 1: Antimicrobial Activity Assessment

In a study assessing the antimicrobial efficacy of various arginine-rich peptides, including H-Arg variants, researchers found that these peptides effectively inhibited the growth of pathogenic bacteria without causing significant cytotoxicity to human cells. The mechanism was attributed to membrane permeabilization and intracellular component interaction .

Case Study 2: Cellular Uptake Mechanism

A recent investigation utilized fluorescence microscopy to visualize the uptake of fluorescently labeled H-Arg peptides in cultured cells. Results indicated that the positively charged peptides significantly increased uptake compared to neutral or negatively charged controls, confirming the role of charge in membrane interaction .

特性

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H50N16O5/c25-13(5-1-9-34-21(26)27)17(41)38-14(6-2-10-35-22(28)29)18(42)39-15(7-3-11-36-23(30)31)19(43)40-16(20(44)45)8-4-12-37-24(32)33/h13-16H,1-12,25H2,(H,38,41)(H,39,42)(H,40,43)(H,44,45)(H4,26,27,34)(H4,28,29,35)(H4,30,31,36)(H4,32,33,37)/t13-,14-,15-,16-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDKYOGLOHFFQID-VGWMRTNUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)N)CN=C(N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)CN=C(N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H50N16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

642.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。